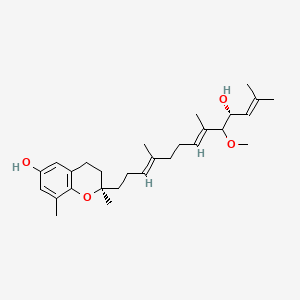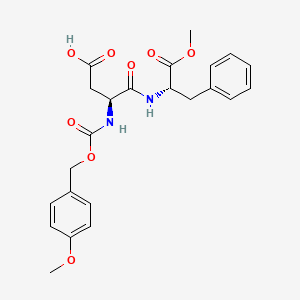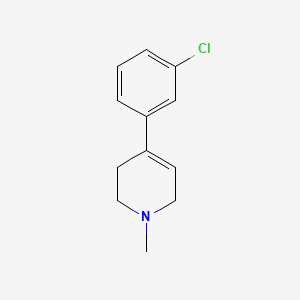
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 3-chlorophenyl group and a tetrahydro-1-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- typically involves the reaction of 3-chlorobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- Pyridine, 4-(3-bromophenyl)-1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 4-(3-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl-
- Pyridine, 4-(3-methylphenyl)-1,2,3,6-tetrahydro-1-methyl-
Uniqueness
Pyridine, 4-(3-chlorophenyl)-1,2,3,6-tetrahydro-1-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
13458-14-5 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14ClN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8H2,1H3 |
InChIキー |
FKLWAGSVAKNRAS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


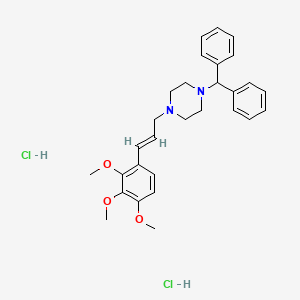
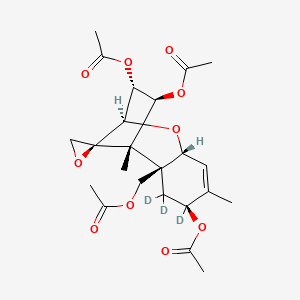
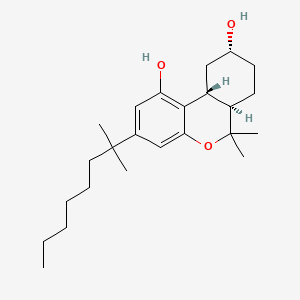
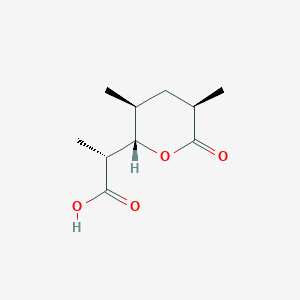

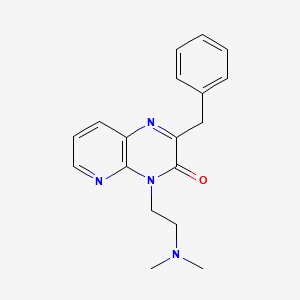
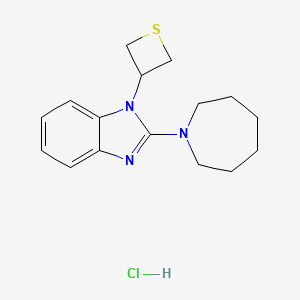

![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)
